molecular formula C18H27N5O2 B13916787 (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

Cat. No.: B13916787
M. Wt: 345.4 g/mol
InChI Key: GTXVVDNKZQDKSM-UHFFFAOYSA-N
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Description

1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex heterocyclic compound It features a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure combining pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a hydrazone intermediate, which is then subjected to cyclization to form the pyrazolo[4,3-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives and related heterocyclic structures. Examples include:

Uniqueness

1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of both pyrrolidinyl and piperidinyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H27N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

[1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H27N5O2/c1-21-15-6-7-19-11-14(15)16(20-21)18(25)23-10-4-5-13(12-23)17(24)22-8-2-3-9-22/h13,19H,2-12H2,1H3

InChI Key

GTXVVDNKZQDKSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)N4CCCC4

Origin of Product

United States

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